Glycine,N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, tetrasodium salt
Description
Chemical Identity: This compound (CAS: 1611-35-4) is a tetrasodium salt featuring a benzoxathiol-dione core substituted with methyl, hydroxyl, and carboxymethyl glycine groups. It is structurally classified as a sulfonphthalein derivative and is widely recognized as Xylenol Orange ().
Applications:
Primarily used as a metallochromic indicator in complexometric titrations (e.g., EDTA titrations for metal ions like Fe³⁺, Al³⁺) due to its pH-dependent color change (yellow to red at pH 6–7) (). It also serves as a laboratory reagent in analytical chemistry.
Properties
IUPAC Name |
tetrasodium;2-[[(3Z)-3-[[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxylatomethyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O13S.4Na/c1-17-7-19(9-21(30(17)42)11-32(13-25(34)35)14-26(36)37)29(23-5-3-4-6-24(23)47(44,45)46)20-8-18(2)31(43)22(10-20)12-33(15-27(38)39)16-28(40)41;;;;/h3-10,42H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,44,45,46);;;;/q;4*+1/p-4/b29-20-;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRNOJGBXAZKHK-XLVHQSRZSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C(=C2C=C(C(=O)C(=C2)CN(CC(=O)[O-])CC(=O)[O-])C)C3=CC=CC=C3S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])/C(=C/2\C=C(C(=O)C(=C2)CN(CC(=O)[O-])CC(=O)[O-])C)/C3=CC=CC=C3S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2Na4O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine,N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, tetrasodium salt typically involves multi-step organic synthesis. The process may include:
Formation of the core structure: This step involves the synthesis of the central cyclohexa-1,4-dien-1-yl ring through cyclization reactions.
Functional group modifications: Introduction of hydroxyl, methyl, and sulfo groups through specific reagents and conditions.
Complexation with sodium ions: The final step involves the addition of sodium ions to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methyl groups.
Reduction: Reduction reactions may target the carbonyl groups within the structure.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, facilitated by the presence of activating groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Analytical chemistry: Used as a standard or reagent in analytical techniques.
Biology
Biochemical research: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Pharmaceuticals: Explored for its therapeutic potential in drug development.
Industry
Dyes and pigments: Utilized in the formulation of dyes and pigments due to its complex structure and color properties.
Mechanism of Action
The mechanism by which Glycine,N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, tetrasodium salt exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | CAS | Core Structure | Key Substituents | Primary Use | Toxicity Profile |
|---|---|---|---|---|---|
| Xylenol Orange | 1611-35-4 | Benzoxathiol-dione | Methyl, hydroxy, carboxymethyl glycine | Metal ion titration | H302, H315, H319, H335 |
| Cresolphthalein Complexon | 2411-89-4 | Sulfonphthalein | Bis(carboxymethyl)aminomethyl | Calcium titration | H315, H319 |
| Glycine Cresol Red | 77031-64-2 | Benzoxathiol-dione | Methyl, hydroxy | pH indicator | H315, H319 |
| Phenolphthalein Derivative | 62698-58-2 | 3-Oxoisobenzofuran | Hydroxy, carboxymethyl | Acid-base indicator | Not classified |
Table 2: Physicochemical Properties
| Property | Xylenol Orange | Cresolphthalein Complexon | Glycine Cresol Red |
|---|---|---|---|
| Molecular Formula | C₂₉H₂₄N₂Na₄O₁₃S | C₂₈H₂₄N₂O₁₂S | C₂₇H₂₇N₂NaO₉S |
| Melting Point (°C) | 72–76 | 250–252 (dec.) | Not reported |
| Water Solubility | High | Moderate | High |
| Key Hazard | H335 | H319 | H315 |
Research Findings
- Chelation Efficiency: Xylenol Orange exhibits superior affinity for transition metals (log K ~ 5–7 for Fe³⁺) compared to Cresolphthalein Complexon (log K ~ 3–4 for Ca²⁺) due to its carboxymethyl glycine arms ().
- Safety: Xylenol Orange’s respiratory irritation risk (H335) is absent in structurally simpler analogs like Glycine Cresol Red, likely due to differences in volatility or dust formation ().
Biological Activity
Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, tetrasodium salt (commonly referred to as Methylthymol Blue) is a complex organic compound with significant biological activity. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields of research.
- Molecular Formula : C37H44N2O13S·4Na
- Molecular Weight : 808.7 g/mol
- CAS Registry Number : 1945-77-3
Glycine derivatives have been extensively studied for their antioxidant properties. The compound exhibits a strong capacity to scavenge free radicals and reduce oxidative stress. This mechanism is crucial in protecting cellular components from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
Antioxidant Activity
Research indicates that Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, tetrasodium salt possesses notable antioxidant properties. It has been shown to:
- Scavenge Free Radicals : The compound effectively neutralizes free radicals in vitro.
- Reduce Lipid Peroxidation : Studies demonstrate a decrease in lipid peroxidation levels in cellular models treated with this compound.
Cytotoxicity and Anticancer Potential
In vitro studies have revealed that this glycine derivative exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in malignant cells has been documented:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via ROS generation |
| MCF7 | 20 | Cell cycle arrest at G2/M phase |
| A549 | 25 | Activation of caspase pathways |
Case Studies
- Study on Hepatocellular Carcinoma : A recent study demonstrated that treatment with Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, tetrasodium salt resulted in significant tumor size reduction in xenograft models. The mechanism was attributed to enhanced oxidative stress leading to apoptosis in cancer cells.
- Neuroprotective Effects : In a model of neurodegeneration induced by oxidative stress, the compound showed protective effects on neuronal cells. It reduced cell death and improved mitochondrial function.
Applications in Research
The biological activity of Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, tetrasodium salt opens avenues for its use in:
- Pharmaceutical Development : As a potential lead compound for developing new anticancer drugs.
- Nutraceuticals : Its antioxidant properties make it suitable for formulations aimed at reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
